molecular formula C15H12BrN5O B2709335 N-benzyl-2-(4-bromophenyl)-2H-tetrazole-5-carboxamide CAS No. 1396676-97-3

N-benzyl-2-(4-bromophenyl)-2H-tetrazole-5-carboxamide

Cat. No.: B2709335
CAS No.: 1396676-97-3
M. Wt: 358.199
InChI Key: FTNHKSHEUDQABQ-UHFFFAOYSA-N
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Description

N-benzyl-2-(4-bromophenyl)-2H-tetrazole-5-carboxamide: is a heterocyclic compound that features a tetrazole ring, a bromophenyl group, and a benzyl group. This compound is of interest due to its potential applications in medicinal chemistry and organic synthesis. The presence of the tetrazole ring imparts unique chemical properties, making it a valuable scaffold in drug design and development.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-benzyl-2-(4-bromophenyl)-2H-tetrazole-5-carboxamide typically involves the following steps:

    Formation of the Tetrazole Ring: The tetrazole ring can be synthesized via a between an azide and a nitrile. This reaction is often catalyzed by a Lewis acid such as zinc chloride.

    Introduction of the Bromophenyl Group: The bromophenyl group can be introduced through a using 4-bromobenzyl chloride and a suitable nucleophile.

    Formation of the Carboxamide Group: The carboxamide group can be formed by reacting the tetrazole derivative with benzylamine under appropriate conditions.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl group, leading to the formation of benzaldehyde derivatives.

    Reduction: Reduction reactions can target the tetrazole ring or the bromophenyl group, potentially leading to the formation of amine or phenyl derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions.

Major Products:

    Oxidation: Benzaldehyde derivatives.

    Reduction: Amine or phenyl derivatives.

    Substitution: Various substituted tetrazole derivatives.

Scientific Research Applications

Chemistry: N-benzyl-2-(4-bromophenyl)-2H-tetrazole-5-carboxamide is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology: In biological research, this compound is studied for its potential as a pharmacophore in drug design. The tetrazole ring is known to mimic carboxylate groups, making it a valuable component in the development of enzyme inhibitors and receptor antagonists.

Medicine: The compound’s potential medicinal applications include its use as an anti-inflammatory, antimicrobial, and anticancer agent. Research is ongoing to explore its efficacy and safety in various therapeutic contexts.

Industry: In the industrial sector, this compound is used in the development of new materials and as a catalyst in organic synthesis.

Mechanism of Action

The mechanism of action of N-benzyl-2-(4-bromophenyl)-2H-tetrazole-5-carboxamide involves its interaction with specific molecular targets. The tetrazole ring can form hydrogen bonds and electrostatic interactions with enzymes and receptors, potentially inhibiting their activity. The bromophenyl group may enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

  • N-benzyl-2-(4-chlorophenyl)-2H-tetrazole-5-carboxamide
  • N-benzyl-2-(4-fluorophenyl)-2H-tetrazole-5-carboxamide
  • N-benzyl-2-(4-methylphenyl)-2H-tetrazole-5-carboxamide

Comparison: N-benzyl-2-(4-bromophenyl)-2H-tetrazole-5-carboxamide is unique due to the presence of the bromine atom, which can influence its reactivity and binding properties. Compared to its chloro, fluoro, and methyl analogs, the bromine atom provides a balance between electronic effects and steric hindrance, potentially enhancing its biological activity and selectivity.

Properties

IUPAC Name

N-benzyl-2-(4-bromophenyl)tetrazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12BrN5O/c16-12-6-8-13(9-7-12)21-19-14(18-20-21)15(22)17-10-11-4-2-1-3-5-11/h1-9H,10H2,(H,17,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTNHKSHEUDQABQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC(=O)C2=NN(N=N2)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12BrN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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